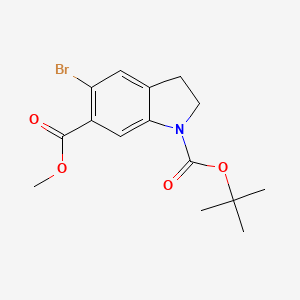

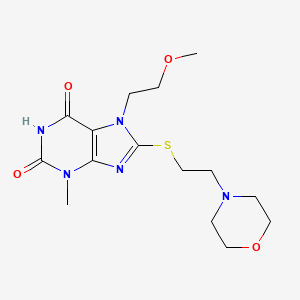

![molecular formula C10H12ClN3S B2837663 2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine CAS No. 923721-47-5](/img/structure/B2837663.png)

2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine” is a derivative of pyrimidine, which is an aromatic heterocyclic compound . It is a part of the thieno[2,3-d]pyrimidine family . Pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidinamine derivatives has been studied extensively. For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . Another study reported the synthesis of N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .Molecular Structure Analysis

The molecular structure of pyrimidinamine derivatives plays a crucial role in their biological activity. For example, the optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 also plays an important role .Chemical Reactions Analysis

Amines, such as the one in the given compound, can undergo various reactions. For instance, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Amines can also be converted into alkenes by an elimination reaction .Scientific Research Applications

Synthesis and Biological Applications

2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a compound that has been explored in various synthetic and biological research contexts. Its derivatives have shown promising applications in the development of novel compounds with significant biological activities.

Antiproliferative Activity : The compound and its derivatives have been synthesized for antiproliferative evaluation. Specifically, new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives demonstrated structural, concentration, and time-dependent activation against human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines. The potential for inducing apoptotic cell death in cancer cells indicates its importance in cancer research (Atapour-Mashhad et al., 2017).

Radioprotective and Antitumor Activities : Research on novel amino acids and imidazoles containing the thieno[2,3-d]pyrimidine moiety revealed promising radioprotective and antitumor activities. This highlights the compound's potential in developing treatments that offer protection against radiation-induced damage and in cancer therapy (Alqasoumi et al., 2009).

Antimicrobial and Antitubercular Activities : Derivatives of this compound have been synthesized and assessed for antimicrobial and antitubercular properties. The exploration of these compounds against bacterial and fungal strains, as well as Mycobacterium tuberculosis, provides insights into designing new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

Enantioselective Synthesis and Biological Activities : The enantiomeric 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives synthesized showcased distinct biological activities. Notably, one enantiomer exhibited higher antitumor activity against the MCF-7 cell line than gefitinib, suggesting its potential as a targeted cancer therapy (Gao et al., 2015).

Mechanism of Action

While the specific mechanism of action for “2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine” is not available, pyrimidinamine derivatives are known to act as mitochondrial complex I electron transport inhibitors (MET I) . They have different action modes from other commercial fungicides, and the resistance of pyrimidinamine fungicides has not been reported so far .

Future Directions

The thieno[2,3-d]pyrimidine scaffold, to which the given compound belongs, is an attractive scaffold to explore structure–activity-relationship (SAR) studies . Future research could focus on the design and synthesis of new pyrimidinamine derivatives, which could lead to the development of novel CDK2 inhibitors .

Biochemical Analysis

Biochemical Properties

The nature of these interactions often depends on the specific substituents linked to the ring carbon and nitrogen atoms .

Cellular Effects

Related thienopyrimidines have been shown to exhibit cytotoxic activities against various cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Related thienopyrimidines have been shown to interact with various enzymes and cofactors .

Transport and Distribution

Related compounds have been suggested to penetrate bacterial cells and have suitable binding interactions with their target .

Properties

IUPAC Name |

2-(1-chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3S/c1-4-6(3)15-10-7(4)8(12)13-9(14-10)5(2)11/h5H,1-3H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFXLAYTLXETOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=NC(=C12)N)C(C)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

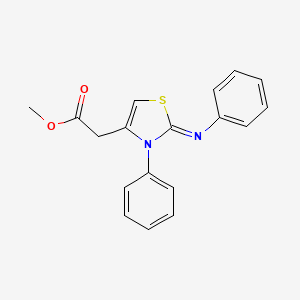

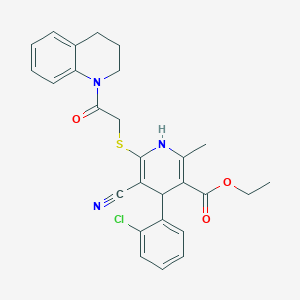

![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2837584.png)

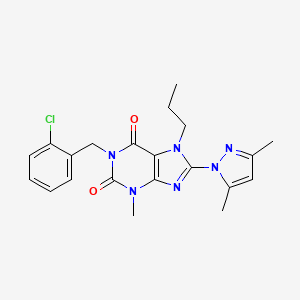

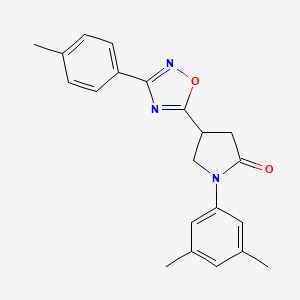

![2-Chloro-N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-yl]acetamide](/img/structure/B2837586.png)

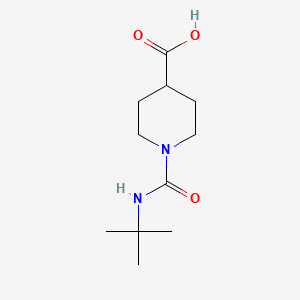

![N-isobutyl-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2837588.png)

![N-[1-(2-Fluorophenyl)propan-2-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2837596.png)

![Methyl 3-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2837598.png)

![N-[(5-butylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2837601.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/no-structure.png)